2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a thiadiazole ring, a trifluoromethyl group, and a tolyl group
Mechanism of Action
Target of Action
The compound contains atrifluoromethyl group and a tolyl group , which are common in many pharmaceuticals and drugs . The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . The tolyl group is a functional group related to toluene .
Mode of Action
Compounds with a trifluoromethyl group are known to interact strongly with their targets due to the group’s significant electronegativity . This can result in changes in the target’s function or activity .
Biochemical Pathways
Compounds with a thiadiazole-based structure have been used in the synthesis of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets . These nanosheets have been used for the detection of primary aromatic amines (PAAs), indicating that the compound may interact with biochemical pathways involving these molecules .
Result of Action
Compounds with a thiadiazole-based structure have been used in the synthesis of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets . These nanosheets have shown high sensitivity and selectivity for PAA detection by fluorescence quenching .
Action Environment
The trifluoromethyl group is known to enhance the stability of compounds in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. One common approach is the reaction of 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol with 4-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer or bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
3-(m-tolyl)-1,2,4-thiadiazole-5-thiol: A precursor in the synthesis of the target compound.
4-(trifluoromethyl)phenylacetyl chloride: Another precursor used in the synthesis.
Thiadiazole derivatives:
Uniqueness
What sets 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a thiadiazole ring and a trifluoromethyl group makes it particularly interesting for research in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-3-2-4-12(9-11)16-23-17(27-24-16)26-10-15(25)22-14-7-5-13(6-8-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFNIGSXRZPFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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